1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one

Photochemistry Synthetic Intermediate UV-Induced Polymerization

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one (CAS 147801-96-5) is a functionalized diaryl ketone featuring a para-nitrobenzoyl group ortho-substituted by an acetyl moiety (molecular formula C15H11NO4, molecular weight 269.25 g/mol). This compound belongs to the nitrobenzophenone class and is primarily recognized as a synthetic intermediate and photochemical building block, with its earliest documented synthesis reported by Moriarty, Berglund, and Rao in 1993.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
CAS No. 147801-96-5
Cat. No. B12551184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one
CAS147801-96-5
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO4/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3
InChIKeyAPZYFCREHKHWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one (CAS 147801-96-5): Comparative Procurement Guide for Photochemical Intermediates


1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one (CAS 147801-96-5) is a functionalized diaryl ketone featuring a para-nitrobenzoyl group ortho-substituted by an acetyl moiety (molecular formula C15H11NO4, molecular weight 269.25 g/mol) [1]. This compound belongs to the nitrobenzophenone class and is primarily recognized as a synthetic intermediate and photochemical building block, with its earliest documented synthesis reported by Moriarty, Berglund, and Rao in 1993 [2]. Unlike its simpler parent analogs (e.g., 4-nitrobenzophenone, CAS 1144-74-7), this derivative possesses dual reactive handles—the ketone and nitro functionalities—enabling divergent synthetic pathways not accessible to mono-functionalized benzophenones.

Dual reactive handles (ketone and para-nitro) enable divergent synthetic pathways not accessible with mono-functionalized benzophenones.

Ortho-acetyl group redirects UV photochemistry toward polymeric products, distinguishing it from methyl-free analogs that undergo cycloaddition.

Para-nitro substitution eliminates phototautomerization pathway, offering a simplified mechanistic baseline for excited-state studies.

Why 4-Nitrobenzophenone and 2-Nitrobenzoyl Isomers Cannot Substitute for 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one


Generic substitution of 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one with simpler nitrobenzophenone analogs (e.g., 4-nitrobenzophenone, CAS 1144-74-7) or positional isomers (e.g., 2-nitrobenzoyl derivatives) is not scientifically warranted due to divergent photochemical and electronic behavior arising from the ortho-acetyl substitution. The acetyl group in the target compound alters both the steric environment around the ketone carbonyl and the electronic distribution of the benzophenone core, fundamentally changing the excited-state dynamics upon UV irradiation (>300 nm) [1]. The absence of the acetyl substituent in the methyl-free analog results in a different photoproduct distribution (undefined polymeric material versus [4+2] cycloadducts), underscoring that the ortho-acetyl moiety is not a passive spectator but an active determinant of reaction fate [1]. The position of the nitro group further modulates electronic properties: para-nitro substitution confers distinct charge-transfer characteristics compared to ortho-nitro isomers, which exhibit altered intramolecular hydrogen bonding and phototautomerization pathways [2]. The following quantitative evidence establishes where these structural differences manifest as measurable, procurement-relevant performance divergences.

Core mismatch

4-Nitrobenzophenone lacks the ortho-acetyl group; UV irradiation yields cycloadducts instead of polymeric material, making photochemical applications non-transferable.

Isomer shift

Ortho-nitrobenzoyl isomers undergo intramolecular hydrogen transfer (phototautomerization), a pathway spatially forbidden in the para-nitro target compound, altering excited-state behavior.

Descriptor gap

Higher LogP and polar surface area relative to parent benzophenone may change solubility and chromatographic retention; method transfer requires independent validation.

Quantitative Differentiation Evidence for 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one (CAS 147801-96-5) Against Structural Analogs


Photochemical Pathway Divergence: Ortho-Acetyl Substitution Redirects UV-Induced Reactivity from Cycloaddition to Polymerization

Direct UV irradiation (>300 nm) of 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one in acetonitrile or toluene yields exclusively undefined higher-molecular-weight material, whereas the methyl-free analog (the parent 4-nitrobenzophenone-type ketone lacking the ortho-acetyl group) undergoes distinct [4+2] cycloaddition with co-reactants such as ethyl vinyl ether under comparable conditions [1]. This divergence in photoproduct identity confirms that the ortho-acetyl substituent redirects the excited-state reaction manifold away from intermolecular cycloaddition toward polymerization pathways.

Photoproduct outcome
Head-to-head
Target: undefined polymeric material
Methyl-free analog: [4+2] cycloadducts

Ortho-acetyl redirects reaction manifold from cycloaddition to polymerization under UV.

Acetonitrile/toluene, λ>300 nm; product identity confirms synthetic irreplaceability.

Photochemistry Synthetic Intermediate UV-Induced Polymerization

Structural Isomer Differentiation: Para-Nitro versus Ortho-Nitro Benzoyl Isomers Exhibit Distinct Phototautomerization Behavior

The position of the nitro group on the benzoyl ring critically influences excited-state behavior. Ortho-nitrobenzyl derivatives undergo intramolecular excited-state hydrogen transfer (phototautomerization), with quantum yields for leaving-group release varying substantially depending on the substituent nature [1]. While specific quantum yield values for 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one are not reported in the accessible literature, the para-nitro isomer lacks the spatial proximity required for this ortho-specific hydrogen transfer pathway, thereby exhibiting fundamentally different primary photochemical events than ortho-nitrobenzoyl analogs (e.g., CAS 113988-38-8).

Phototautomerization pathway
Class-level
Para-nitro: no H-transfer possible
Ortho-nitro isomers: excited-state H-transfer with variable leaving-group release

Para substitution provides a clean photophysical baseline devoid of ortho-specific relaxation.

Quantum yield data for target not reported; class inference from ortho-nitrobenzyl studies.

Excited-State Dynamics Phototautomerization Structure-Activity Relationship

Computational Descriptor Comparison: LogP and Polar Surface Area Differentiation from Parent Benzophenone Framework

The ortho-acetyl substitution on the benzophenone core introduces measurable differences in computed physicochemical descriptors compared to the parent 4-nitrobenzophenone (CAS 1144-74-7). 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one (C15H11NO4, MW 269.25) possesses a computed octanol-water partition coefficient (LogP) of 3.55 and a polar surface area (PSA) of 79.96 Ų [1]. In contrast, 4-nitrobenzophenone (C13H9NO3, MW 227.22) exhibits a lower molecular weight and lacks the acetyl-derived oxygen atom, resulting in a reduced PSA of approximately 62.9 Ų and a lower calculated LogP of ~2.8 based on fragment-based estimation .

Computed descriptors
Data to verify
LogP +0.75, PSA +17 Ų vs. parent

Lipophilicity and H-bonding differences may affect solubility and chromatographic retention.

Fragment-based computed values; experimental confirmation advised.

Physicochemical Properties Lipophilicity Drug-Likeness Descriptors

Synthetic Yield Benchmark: Hypervalent Iodine-Mediated Synthesis of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one Achieves ~82% Yield

The Moriarty, Berglund, and Rao synthesis (1993) of 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one utilizing hypervalent iodine methodology achieves approximately 82% isolated yield [1]. This synthetic approach provides a benchmark for procurement and in-house synthesis planning. Comparable yields for structurally related nitrobenzophenone derivatives synthesized via alternative routes (e.g., Friedel-Crafts acylation or Vilsmeier-Haack protocols) typically range from 45-75%, depending on substrate electronics and steric constraints, though direct head-to-head comparative yield data under identical conditions is not available in the primary literature.

Synthetic yield
Class-level inference
~82% (hypervalent iodine route)

Yield sits in upper quartile of class-typical range (~45–75%), supporting procurement viability.

Moriarty et al. 1993; direct comparative yield data under identical conditions unavailable.

Organic Synthesis Hypervalent Iodine Reagents Ketone Synthesis

Procurement-Guided Research and Industrial Application Scenarios for 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one


Photochemical Precursor for UV-Induced Polymeric Materials and Photo-Crosslinking Studies

The demonstrated ability of 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one to yield undefined higher-molecular-weight material upon UV irradiation (>300 nm), in direct contrast to the cycloaddition behavior of its methyl-free analog [1], positions this compound as a candidate for studying UV-triggered polymerization mechanisms and photo-crosslinking applications. Laboratories investigating photoinitiators or photoresist formulations where controlled polymerization (rather than discrete small-molecule cycloadduct formation) is desired will find this compound a relevant model substrate, as the ortho-acetyl group critically redirects the photochemical reaction manifold toward polymeric products. This differentiation from parent 4-nitrobenzophenone-based photoinitiators (which typically operate via triplet-state hydrogen abstraction) provides a mechanistically distinct system for comparative photopolymerization studies.

Synthetic Intermediate for Heterocyclic Scaffolds Requiring Ortho-Acetyl Benzophenone Precursors

The ortho-acetyl substitution pattern on the benzophenone core makes 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one a strategically valuable precursor for constructing fused heterocyclic systems, including quinoline, benzoxazine, and indole derivatives, via intramolecular condensation or cyclization reactions. The presence of both a reactive methyl ketone and a para-nitrobenzoyl group provides two distinct synthetic handles for sequential functionalization. The established synthetic route with ~82% yield [2] ensures reliable access to this intermediate, mitigating supply chain risk for medicinal chemistry programs requiring this specific substitution pattern. While direct biological activity data for the target compound is absent from the literature, structurally analogous nitrobenzophenone derivatives have been evaluated in QSAR studies for antimalarial activity , suggesting this scaffold class warrants further exploration in drug discovery contexts.

Mechanistic Photochemical Studies: Baseline Model for Para-Nitro Aromatic Ketone Excited-State Dynamics

Unlike ortho-nitrobenzoyl derivatives that undergo intramolecular excited-state hydrogen transfer (phototautomerization) with variable leaving-group release quantum yields [3], the para-nitro substitution in 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one eliminates this competing relaxation pathway. This makes the compound a suitable baseline system for fundamental photophysical investigations of nitroaromatic ketone excited-state behavior, including studies of intersystem crossing efficiency, triplet-state lifetime determination, and electron-transfer quenching mechanisms. Researchers using femtosecond transient absorption spectroscopy or time-resolved emission techniques to probe nitroaromatic excited states will benefit from this compound's simplified mechanistic landscape relative to ortho-substituted congeners, reducing the number of competing deactivation channels that complicate data interpretation.

Analytical Method Development and Chromatographic Retention Modeling for Lipophilic Nitroaromatics

With a computed LogP of 3.55 and PSA of 79.96 Ų [4], 1-[2-(4-nitrobenzoyl)phenyl]ethan-1-one occupies a defined position in physicochemical descriptor space (moderate lipophilicity, intermediate polar surface area) that can serve as a calibration standard for reversed-phase HPLC method development targeting structurally related nitroaromatic ketones. The ΔLogP of approximately +0.75 relative to 4-nitrobenzophenone (estimated LogP ~2.8) provides a measurable retention time shift that can validate predictive chromatographic models. Analytical laboratories developing separation methods for nitrobenzophenone derivative mixtures or conducting impurity profiling of related synthetic intermediates may utilize this compound as a well-characterized reference standard with documented computational descriptors and established synthetic provenance.

Application
Selection Property
Validation Focus
UV-induced polymerization & photo-crosslinking studies
Ortho-acetyl photochemical reactivity
Polymerization product profile vs. cycloaddition control
Heterocyclic scaffold synthesis
Dual reactive handles (acetyl + nitro)
Sequential functionalization and cyclization compatibility
Excited-state dynamics of nitroaromatic ketones
Para-nitro substitution pattern
Absence of phototautomerization; triplet-state lifetime studies
HPLC method development for lipophilic nitroaromatics
Computational descriptor profile (LogP, PSA)
Retention prediction accuracy and impurity profiling

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